N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound featuring a combination of furan, thiophene, and benzene rings, along with a trifluoromethyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic synthesis. One possible route includes:
Formation of the Intermediate: The initial step involves the synthesis of a key intermediate, such as 2-(furan-2-yl)-2-(thiophen-3-yl)ethanol, through a coupling reaction between furan and thiophene derivatives.
Sulfonamide Formation: The intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of diketone derivatives.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the benzene ring.
Major Products
Oxidation: Diketone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound could be explored for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications as an enzyme inhibitor or in the development of antimicrobial agents.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or as a component in specialty polymers due to its aromatic and heterocyclic structures.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the sulfonamide group could form hydrogen bonds with amino acid residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide: Lacks the thiophene ring, potentially altering its chemical reactivity and biological activity.
N-[2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide: Lacks the furan ring, which could affect its electronic properties and interactions.
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide: Lacks the trifluoromethyl group, which might reduce its hydrophobic interactions and overall stability.
Uniqueness
The combination of furan, thiophene, and trifluoromethyl groups in N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide makes it unique in terms of its electronic properties and potential reactivity. This uniqueness could translate into distinct biological activities and industrial applications, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S2/c18-17(19,20)13-3-1-4-14(9-13)26(22,23)21-10-15(12-6-8-25-11-12)16-5-2-7-24-16/h1-9,11,15,21H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSVWAHVJBSGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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